ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound It belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the ethyl ester and the trifluoromethylphenylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the trifluoromethylphenylamino group, resulting in different chemical and biological properties.
7-methyl-4-oxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
ethyl 7-methyl-4-oxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to the presence of the trifluoromethylphenylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-3-31-20(30)16-10-27(19-15(18(16)29)8-7-12(2)25-19)11-17(28)26-14-6-4-5-13(9-14)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLVOWCJENMZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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